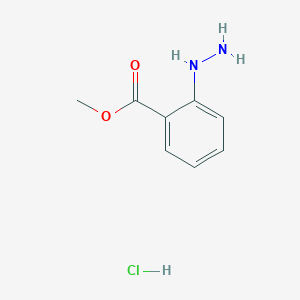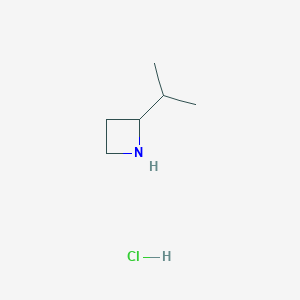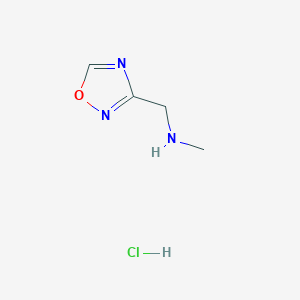amine hydrochloride CAS No. 102236-57-7](/img/structure/B1430087.png)
[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride
Vue d'ensemble
Description
2-(4-Chlorophenyl)ethylamine hydrochloride: is a chemical compound with the molecular formula C9H13Cl2N. It is a hydrochloride salt form of 2-(4-chlorophenyl)ethylamine, which is characterized by the presence of a chlorophenyl group attached to an ethylamine chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)ethylamine hydrochloride typically involves the reaction of 4-chlorophenylacetonitrile with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(4-Chlorophenyl)ethylamine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(4-Chlorophenyl)ethylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, 2-(4-Chlorophenyl)ethylamine hydrochloride is explored for its potential therapeutic properties. It is studied for its effects on neurotransmitter systems and its potential use in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets in biological systems. It primarily acts on neurotransmitter receptors and enzymes, modulating their activity. The compound can influence the release and uptake of neurotransmitters, thereby affecting signal transmission in the nervous system. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 3-(4-Chlorophenyl)propylamine hydrochloride
- 2-(4-Chlorophenyl)ethylamine hydrochloride
- 2-(4-Chlorophenyl)ethylamine hydrochloride
Comparison: Compared to its similar compounds, 2-(4-Chlorophenyl)ethylamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the methyl group on the amine nitrogen can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFSBLKRABQRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102236-57-7 | |
| Record name | [2-(4-chlorophenyl)ethyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1430009.png)
![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)

![Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1430015.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)
![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)
![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)




![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)
